molecular formula C19H23NO3 B11080295 2-(4-ethoxy-3-methoxyphenyl)-4,4-dimethyl-1,4-dihydro-2H-3,1-benzoxazine

2-(4-ethoxy-3-methoxyphenyl)-4,4-dimethyl-1,4-dihydro-2H-3,1-benzoxazine

Cat. No.: B11080295
M. Wt: 313.4 g/mol
InChI Key: JXDGMHOBNZPQMU-UHFFFAOYSA-N
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Description

2-(4-Ethoxy-3-methoxyphenyl)-4,4-dimethyl-1,4-dihydro-2H-3,1-benzoxazine is a synthetic organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their unique properties, including thermal stability, mechanical strength, and resistance to chemical degradation. These properties make them valuable in various industrial applications, such as coatings, adhesives, and composites.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxy-3-methoxyphenyl)-4,4-dimethyl-1,4-dihydro-2H-3,1-benzoxazine typically involves the reaction of 4-ethoxy-3-methoxyaniline with formaldehyde and a suitable phenol derivative under acidic or basic conditions. The reaction proceeds through a Mannich-type condensation, followed by cyclization to form the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxy-3-methoxyphenyl)-4,4-dimethyl-1,4-dihydro-2H-3,1-benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(4-Ethoxy-3-methoxyphenyl)-4,4-dimethyl-1,4-dihydro-2H-3,1-benzoxazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of advanced materials with enhanced properties.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of high-performance coatings, adhesives, and composites due to its thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 2-(4-ethoxy-3-methoxyphenyl)-4,4-dimethyl-1,4-dihydro-2H-3,1-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxy-3-methoxyphenylglycerol-β-guaiacyl ether: A lignin model compound with similar structural features.

    1-(4-Ethoxy-3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid: Another compound with a similar phenyl group and methoxy substituent.

Uniqueness

2-(4-Ethoxy-3-methoxyphenyl)-4,4-dimethyl-1,4-dihydro-2H-3,1-benzoxazine stands out due to its unique benzoxazine ring structure, which imparts distinct thermal and mechanical properties. This makes it particularly valuable in applications requiring high-performance materials.

Properties

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

2-(4-ethoxy-3-methoxyphenyl)-4,4-dimethyl-1,2-dihydro-3,1-benzoxazine

InChI

InChI=1S/C19H23NO3/c1-5-22-16-11-10-13(12-17(16)21-4)18-20-15-9-7-6-8-14(15)19(2,3)23-18/h6-12,18,20H,5H2,1-4H3

InChI Key

JXDGMHOBNZPQMU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2NC3=CC=CC=C3C(O2)(C)C)OC

Origin of Product

United States

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